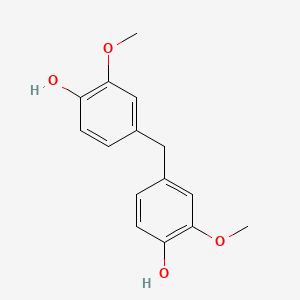

4,4'-Methanediylbis(2-methoxyphenol)

Description

4,4'-Methanediylbis(2-methoxyphenol) is a phenolic compound characterized by a central methylene (–CH₂–) bridge linking two 2-methoxyphenol moieties. Its molecular formula is C₁₅H₁₆O₄, with a molecular weight of 260.28 g/mol. The methoxy (–OCH₃) groups at the ortho positions and hydroxyl (–OH) groups at the para positions relative to the methylene bridge contribute to its chemical reactivity and applications in polymer chemistry, antioxidant research, and lignin-derived resins .

Properties

CAS No. |

3888-22-0 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

4-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methoxyphenol |

InChI |

InChI=1S/C15H16O4/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9,16-17H,7H2,1-2H3 |

InChI Key |

NTZWJMKBBBBUGE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)OC)O |

Other CAS No. |

3888-22-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations in Central Linkage

The central bridging group significantly influences physicochemical properties and applications. Key analogs include:

Key Observations :

- Thermal Stability : Ethene-linked analogs exhibit higher rigidity and thermal stability due to conjugated double bonds, making them suitable for high-performance resins .

- Reactivity : Ethane-linked derivatives show reduced reactivity compared to methylene- or ethene-linked counterparts, as hydrogenation saturates reactive sites .

Substituent Modifications

Variations in substituent groups (e.g., methoxy vs. hydroxyl, addition of alkyl/aryl groups) alter solubility, acidity, and biological activity:

Key Observations :

- Acidity: Hydroxyl-substituted analogs (e.g., Bisphenol F) are more acidic (lower pKa) due to stronger hydrogen bonding .

- Antioxidant Activity: Vanillin derivatives with tertiary amino groups demonstrate superior radical scavenging in neuroprotective assays compared to unmodified methoxyphenol compounds .

Stereochemical Variations

Stereoisomerism in ethene-linked analogs impacts molecular geometry and reactivity:

Functional Group Additions

Addition of functional groups (e.g., chlorine, galloyl) modifies biological and chemical behavior:

- Chlorinated Analogs: 2-Chlorophenol and 2,4-dichlorophenol derivatives exhibit bactericidal properties but higher toxicity .

- Galloylated Derivatives: Compounds like 6-O-galloylsalidroside show enhanced bioavailability and antioxidant effects compared to non-galloylated methoxyphenols .

Q & A

Basic Research Questions

Q. How can synthesis conditions for 4,4'-Methanediylbis(2-methoxyphenol) be optimized to improve yield?

- Methodological Answer : Optimization involves varying catalysts, solvents, and reaction parameters. For example:

- Catalysts : Proton-exchanged montmorillonite achieves 94% yield under reflux, while HCl yields 52% at 45°C .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar solvents.

- Temperature/Time : Higher temperatures (e.g., 80°C) with shorter reaction times (6–8 hours) reduce side-product formation.

- Table :

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| HBr | H₂O | 45 | 24 | 72 |

| NaOH | EtOH | 60 | 12 | 85 |

| Montmorillonite | Toluene | 80 | 6 | 94 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H (400 MHz) and ¹³C NMR to confirm methoxy and phenolic proton signals (δ 3.8–3.9 ppm for OCH₃; δ 5.5–6.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., O–H⋯O interactions observed in crystal structures) .

- HPLC/GC-MS : Quantify purity and detect impurities using C18 columns with methanol/water mobile phases .

Q. How should 4,4'-Methanediylbis(2-methoxyphenol) be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Stability testing under accelerated conditions (40°C/75% RH for 6 months) confirms no degradation .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields (52–94%) be resolved?

- Methodological Answer :

- Replicate Conditions : Ensure identical catalyst purity, solvent dryness, and temperature control.

- Side-Reaction Analysis : Use LC-MS to identify by-products (e.g., oligomers from over-condensation).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize endpoint .

Q. What strategies address spectral data inconsistencies in structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolve conformational isomers caused by hindered rotation of methoxy groups.

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) .

- Cocrystallization : Stabilize specific conformers with co-formers (e.g., urea derivatives) for unambiguous XRD analysis .

Q. How do structural modifications influence bioactivity?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at the 2,6-positions to assess effects on receptor binding.

- In Silico Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., estrogen receptors).

- Example : Chlorine substitution increases lipophilicity (LogP +0.5), enhancing membrane permeability .

Q. What methodologies detect and quantify degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV (254 nm), heat (80°C), and acidic/alkaline hydrolysis (0.1 M HCl/NaOH).

- UPLC-QTOF-MS : Identify degradation products (e.g., demethylated derivatives or quinone formation) with high-resolution mass accuracy .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.